molecular formula C7H10N2O B1270335 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde CAS No. 2644-93-1

1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1270335
CAS No.: 2644-93-1
M. Wt: 138.17 g/mol
InChI Key: HMTUBXVXHHITGO-UHFFFAOYSA-N
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Description

1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Compounds

1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde serves as a key starting material in the synthesis of various novel compounds. For instance, it reacts with 2,2′-oxydiethanethiol to yield 4-(1,4,6-oxadithiocan-5-yl)-1H-pyrazole hydrochlorides, which can be converted into free bases (Papernaya, Shatrova, & Levkovskaya, 2015). Similarly, its reaction with 2-selanyl-1-ethanol in the presence of trimethylchlorosilane leads to the formation of 2-(pyrazol-4-yl)-1,3-oxaselenolanes, showcasing its versatility as a reactant (Papernaya et al., 2015).

Crystallographic Studies

The crystal structure of derivatives of this compound has been extensively studied. For example, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was determined using X-ray diffraction, revealing insights into the spatial arrangements and bonding patterns of such molecules (Xu & Shi, 2011).

Microwave Activation in Chemical Reactions

This compound is also used in reactions involving microwave activation. For instance, its reaction with sterically hindered aminoalcohols under microwave conditions has been studied, demonstrating the effect of microwave energy on chemical synthesis (Papernaya, Shatrova, Albanov, & Levkovskaya, 2018).

Antimicrobial Applications

Derivatives of this compound, such as chitosan Schiff bases, have been explored for their antimicrobial properties. These compounds have shown significant activity against various bacteria and fungi, indicating their potential in antimicrobial applications (Hamed et al., 2020).

Synthesis of Anticonvulsant and Analgesic Compounds

The compound plays a role in the synthesis of anticonvulsant and analgesic drugs. New pyrazole analogues derived from it have shown promising results in tests for anticonvulsant and analgesic activities, highlighting its importance in medicinal chemistry (Viveka et al., 2015).

Quantum-Chemical Studies

Quantum-chemical studies involving this compound have been conducted to understand the reaction mechanisms at a molecular level. For example, its reaction with 2-mercaptoethanol was studied to determine the formation of specific structures (Shagun et al., 2013).

Application in Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound have been tested as emitters in organic light-emitting diodes (OLEDs). This application demonstrates the compound's potential in the field of materials science and electronics (Szlachcic et al., 2017).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

This compound is often used as a building block in organic synthesis , suggesting that its targets could vary depending on the specific chemical reactions and conditions it is involved in.

Action Environment

The action, efficacy, and stability of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde can be influenced by various environmental factors. For instance, it is known to be air sensitive and should be stored under inert gas at 2-8°C .

Properties

IUPAC Name

1,3,5-trimethylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-7(4-10)6(2)9(3)8-5/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTUBXVXHHITGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353050
Record name 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2644-93-1
Record name 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-trimethyl-1H-pyrazole-4-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key findings from the quantum-chemical study on the reaction between 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde and 2-mercaptoethanol?

A1: The research paper [] utilizes computational methods to investigate the reaction mechanisms between this compound and 2-mercaptoethanol. While the abstract doesn't provide specific results, this type of study typically aims to elucidate:

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